molecular formula C13H9BF3N3O B11754870 2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

Cat. No.: B11754870
M. Wt: 291.04 g/mol
InChI Key: HEAQCVJTBKPAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the formation of the diazaborinin ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester under specific conditions to form the diazaborinin ring. The trifluoromethyl group can be introduced through radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to partially or fully reduced diazaborinin derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The diazaborinin ring system may interact with nucleophilic sites in proteins or nucleic acids, leading to potential biological effects such as enzyme inhibition or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the diazaborinin ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9BF3N3O

Molecular Weight

291.04 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

InChI

InChI=1S/C13H9BF3N3O/c15-13(16,17)10-6-3-7-11(18-10)14-19-9-5-2-1-4-8(9)12(21)20-14/h1-7,19H,(H,20,21)

InChI Key

HEAQCVJTBKPAMU-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2C(=O)N1)C3=NC(=CC=C3)C(F)(F)F

Origin of Product

United States

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